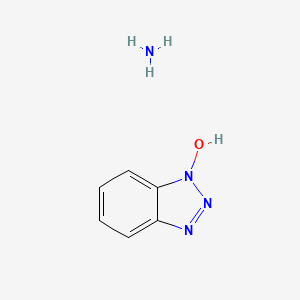

1H-Benzotriazole, 1-hydroxy-, ammonium salt

Übersicht

Beschreibung

1H-Benzotriazole, 1-hydroxy-, ammonium salt is part of a broader family of benzotriazoles, which are known for their wide-ranging applications including use as corrosion inhibitors, lubricants, and polymer stabilizers. This compound is characterized by its stability against biodegradation and hydrolysis, yet it can undergo transformation through photolysis and photoinduced mechanisms in aquatic environments.

Synthesis Analysis

The synthesis of 1H-Benzotriazole derivatives often involves the aminoalkylation of benzotriazole, converting aromatic and heteroaromatic primary amines into their N-[1-(benzotriazol-1-yl)alkyl] derivatives with high yield. A novel method for the synthesis of diverse 1H-benzotriazoles involves a diboron-reagent mediated deoxygenation of 1-hydroxy-1H-benzotriazoles, offering a mild and broadly applicable approach for accessing a variety of benzotriazole moieties (Katritzky et al., 1987); (Gurram et al., 2015).

Molecular Structure Analysis

Dodecan-1-ammonium benzotriazol-1-ate exhibits a unique solid-state organization with a characteristic one-dimensional hydrogen-bonded double chain structure, demonstrating the intricate supramolecular arrangements possible within this class of compounds (Vega et al., 2014).

Chemical Reactions and Properties

1H-Benzotriazole undergoes phototransformation in aquatic environments through both direct photolysis and indirect photolysis induced by OH radicals, leading to hydroxylated derivatives. This transformation demonstrates the compound's reactivity towards environmental degradation processes (Wu et al., 2021).

Wissenschaftliche Forschungsanwendungen

1. Photocatalytic Transformations

- Application Summary: 1H-Benzotriazole and its derivatives have been subjected to photocatalytic degradation under UV-irradiated TiO2 . This is part of an effort to address the issue of these compounds being found as pollutants in the environment .

- Methods: The experiment involved subjecting 1H-benzotriazole (BTz), tolyltriazole (TTz), and Tinuvin P (TP, a common UV plastic stabilizer) to photocatalytic degradation under UV-irradiated TiO2 in different conditions .

- Results: All the studied substrates were rapidly photocatalytically transformed and mineralized . The maximum degradation rates for BTz and TTz were (3.88 ± 0.05) × 10 −2 and (2.11 ± 0.09) × 10 −2 mM min −1, respectively .

2. Synthetic Utility of Simple Benzotriazole Derivatives

- Application Summary: The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

- Methods: Most benzotriazole derivatives are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers . A simple chromatography on silica gel usually suffices for their separation .

- Results: A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .

3. Selective Kinase Inhibitor

- Application Summary: 1-Hydroxy-1H-benzotriazole, ammonium salt is a selective kinase inhibitor that has been shown to inhibit the proliferation of tumor cells in vitro .

- Methods: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

4. Corrosion Inhibitor

- Application Summary: Benzotriazole is widely used as a corrosion inhibitor for copper . It forms a stable coordination compound on a copper surface and behaves as a corrosion inhibitor .

- Methods: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

5. Synthesis of Amides

- Application Summary: Hydroxybenzotriazole (HOBt) is used for the synthesis of amides from carboxylic acids . These esters are insoluble and react with amines at ambient temperature to give amides .

- Methods: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

6. Selective Kinase Inhibitor

- Application Summary: 1-Hydroxy-1H-benzotriazole, ammonium salt is a selective kinase inhibitor that has been shown to inhibit the proliferation of tumor cells in vitro . It inhibits the enzyme activity of the catalytic subunit of the protein kinase C (PKC) family .

- Methods: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

7. Behavioral Impact

- Application Summary: 1H-Benzotriazole, 1-hydroxy-, ammonium salt has been observed to cause somnolence (general depressed activity), gastrointestinal hypermotility, diarrhea, and weight loss or decreased weight gain .

- Methods: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

8. Environmental Relevance

- Application Summary: Benzotriazole has been found as pollutants in the environment . Its environmental relevance is being studied .

- Methods: The specific methods of application or experimental procedures were not detailed in the source .

- Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

azane;1-hydroxybenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O.H3N/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQAMACHHWVNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2592-95-2 (Parent) | |

| Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063307620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20979406 | |

| Record name | 1H-Benzotriazol-1-ol--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole, 1-hydroxy-, ammonium salt | |

CAS RN |

63307-62-0 | |

| Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63307-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063307620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzotriazol-1-ol--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-1H-benzotriazole, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-Ethyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio]acetic acid propan-2-yl ester](/img/structure/B1207702.png)

![3-Nitroso-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1207703.png)

![4-(2-fluorophenyl)-5-(2-furanylmethyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207714.png)

![Phenyl-[4-(4-vinyl-phenyl)-thiazol-2-yl]-amine](/img/structure/B1207716.png)

![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)